molecular formula C14H9ClN2O3S B1681256 Tenidap CAS No. 120210-48-2

Tenidap

Cat. No. B1681256
M. Wt: 320.8 g/mol
InChI Key: LXIKEPCNDFVJKC-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A patent-free simple one-pot process for the preparation of tenidap has been developed . This process starts from N,O-diphenoxycarbonyl derivative 8c by successive treatments with ammonium carbonate, thiophen-2-carbonyl chloride in the presence of DMAP and ammonium carbonate, in an optimized overall yield of 75% .


Molecular Structure Analysis

Tenidap’s molecular formula is C14H9ClN2O3S . Its molecular weight is 320.75 g/mol . The structure of Tenidap is distinct from the nonsteroidal anti-inflammatory drug (NSAID) class .


Chemical Reactions Analysis

Tenidap’s cyclooxygenase (COX) inhibitory activity has been detailed in experimental animals . It inhibited calcium ionophore-stimulated prostaglandin D2 synthesis by rat basophilic leukemia cells (COX-1) with an IC50 of 20 nM . In two different in vitro human test systems, Tenidap inhibited COX-1 activity more potently than COX-2 .

Scientific Research Applications

In-silico Analysis as a Novel 5-Lipoxygenase Inhibitor

Tenidap has been identified as a derivative of flavonoids, exhibiting inhibitory activity against 5-lipoxygenase. In-silico analysis helps in understanding the molecular docking mode and the molecular mechanisms behind its inhibitory action (Noor et al., 2018).

Impact on Pancreatic Beta-Cells

Tenidap exhibits several cellular actions, including the inhibition of anion transport processes. It affects the volume-regulated anion channel (VRAC) and K(ATP) channel activity in rat pancreatic beta-cells, influencing membrane potential and electrical activity (Best et al., 2010).

Neuroprotective Effect in Temporal Lobe Epilepsy

A study evaluated the neuroprotective effect of tenidap in a pilocarpine rat model of temporal lobe epilepsy (TLE). Tenidap treatment resulted in significant reduction of neuronal damage and inhibited COX-2 expression, especially in the hippocampal CA3 area (Tang et al., 2013).

Modulation of Inwardly Rectifying K+ Channels

Tenidap is a potent opener of the inwardly rectifying K+ channel, hKir2.3, demonstrating the ability to potentiate 86Rb+ efflux through hKir2.3 channels expressed in Chinese hamster ovary cells. This action suggests its potential as a pharmacological tool for studying physiological and pathological processes involving Kir2.3 (Liu et al., 2002).

Potential Structure-Modifying Effect in Osteoarthritis

A study aimed to test the hypothesis that tenidap has a structure-modifying effect in human knee osteoarthritis. However, it failed to demonstrate any difference in the structural progression of medial knee osteoarthritis as measured by radiography and arthroscopy. This study underscores the complexity of assessing the efficacy of potential structure-modifying drugs in osteoarthritis (Ayral et al., 2003).

Synthesis and Chemical Studies

New routes to oxindole derivatives, including a practical synthesis of tenidap, have been explored. These studies provide insight into the mechanism of the acylation reactions of oxindoles and offer facile access to several analogues of tenidap, enhancing our understanding of its chemical properties and potential for further pharmaceutical development (Porcs-Makkay et al., 2004).

Safety And Hazards

Tenidap is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSFDUMVCVVWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046104
Record name Tenidap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenidap

CAS RN

120210-48-2
Record name Tenidap [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenidap
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenidap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENIDAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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